molecular formula C9H18N2O2S B6149460 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione CAS No. 1596702-44-1

2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B6149460
CAS No.: 1596702-44-1
M. Wt: 218.32 g/mol
InChI Key: VTKYPBBSJMYKEP-UHFFFAOYSA-N
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Description

2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single nitrogen-containing ring.

    Thiazine: Contains a sulfur and nitrogen in a six-membered ring.

    Piperazine: Features two nitrogen atoms in a six-membered ring.

Uniqueness

2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is unique due to its fused ring structure, which combines the properties of both piperidine and thiazinane. This fusion enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1596702-44-1

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-piperidin-3-ylthiazinane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-2-1-6-11(14)9-4-3-5-10-8-9/h9-10H,1-8H2

InChI Key

VTKYPBBSJMYKEP-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2CCCNC2

Purity

95

Origin of Product

United States

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